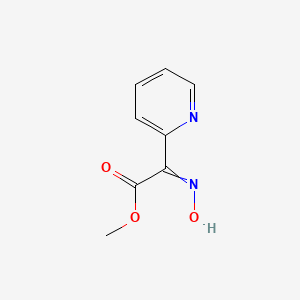![molecular formula C9H12N4 B8801218 N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8801218.png)
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the formation of the pyrrolopyrimidine core followed by the introduction of the isopropylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved by converting 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Electrophilic substitution: This reaction involves the replacement of a hydrogen atom by an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrimidines, while electrophilic substitution can introduce different functional groups onto the pyrrolopyrimidine core .
科学的研究の応用
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is explored as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell proliferation and survival. This makes it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds exhibit enhanced potency and selectivity due to the presence of halogen atoms.
Uniqueness
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits. Its ability to selectively inhibit certain kinases makes it a valuable compound in the development of targeted cancer therapies .
特性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC名 |
N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-9-7-3-4-10-8(7)11-5-12-9/h3-6H,1-2H3,(H2,10,11,12,13) |
InChIキー |
BWJOBIKEFJFNRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC=NC2=C1C=CN2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B8801148.png)


![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B8801185.png)






![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)
